Griseofulvin

dermatophyte susceptibility Microsporum canis antifungal MIC comparison

Select Griseofulvin for its irreplaceable tubulin-binding mechanism and keratin-targeting deposition, which cannot be replicated by azoles or allylamines. This compound is essential for dermatophyte susceptibility panels, particle-size engineering studies (microsize vs. ultramicrosize), and formulation development, where its well-characterized absorption profile serves as a benchmark for novel drug delivery systems. Ensure reproducible in vivo results by choosing this structurally optimized scaffold.

Molecular Formula C17H17ClO6
Molecular Weight 352.8 g/mol
CAS No. 2884-22-2
Cat. No. B7765556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseofulvin
CAS2884-22-2
Molecular FormulaC17H17ClO6
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
InChIInChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1
InChIKeyDDUHZTYCFQRHIY-RBHXEPJQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML;  SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE;  PRACTICALLY INSOL IN WATER & PETROLEUM ETHER
5.04e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Griseofulvin CAS 2884-22-2: Fungal Mitosis Inhibitor for Dermatophyte Research and Formulation Development


Griseofulvin (CAS 2884-22-2) is a fungistatic antibiotic produced by Penicillium griseofulvum that disrupts fungal mitosis by binding to microtubules and interfering with spindle function [1]. Unlike azoles and allylamines that target ergosterol synthesis, griseofulvin exhibits a distinct tubulin-binding mechanism of action . The compound binds to keratin in human keratin precursor cells and deposits in newly formed skin, hair, and nails, conferring resistance to fungal invasion in these keratinized tissues [2]. This unique keratin deposition property, combined with its oral bioavailability and well-established clinical history, positions griseofulvin as a distinct tool compound for dermatophyte research, formulation science (particularly particle size engineering studies), and comparative antifungal pharmacology investigations [3].

Why Griseofulvin Cannot Be Substituted with Other Antifungals in Research Protocols and Formulation Studies


Griseofulvin cannot be simply interchanged with other antifungal agents or its own analogues due to three critical differentiating factors. First, its unique tubulin-binding mechanism of action differs fundamentally from azoles (lanosterol 14α-demethylase inhibitors) and allylamines (squalene epoxidase inhibitors), meaning that experimental readouts involving fungal cell cycle arrest, mitotic spindle disruption, or keratin deposition cannot be replicated with these alternatives [1]. Second, structure-activity relationship (SAR) studies across 53 griseofulvin analogues demonstrate that the majority of structural modifications reduce antifungal activity, with none exceeding twice the potency of the parent compound, establishing griseofulvin as a structurally optimized scaffold for its target [2]. Third, the physical form of the compound—specifically particle size (microsize vs. ultramicrosize)—dramatically alters bioavailability and pharmacokinetic parameters, making formulation-specific selection critical for reproducible in vivo studies [3].

Quantitative Comparative Evidence for Griseofulvin Selection: MIC, Bioavailability, and Species Selectivity Data


Griseofulvin Superiority Against Microsporum Species: 2.3- to 6.3-Fold Higher Potency Than Ketoconazole

Griseofulvin demonstrates 2.3- to 6.3-fold higher antifungal potency (lower MIC values) than ketoconazole specifically against Microsporum species, including M. canis and M. gypseum, in direct head-to-head in vitro susceptibility testing of clinical dermatophyte isolates [1]. This species-selective superiority is clinically meaningful because Microsporum species are a major causative agent of tinea capitis, where griseofulvin is the drug of choice and has been shown to more effectively treat Microsporum infections than Trichophyton infections [2]. In contrast, against Trichophyton rubrum and Epidermophyton floccosum, both drugs exhibit comparable activity [1].

dermatophyte susceptibility Microsporum canis antifungal MIC comparison ketoconazole

Ultramicrosize vs. Microsize Griseofulvin: 59% Higher Urinary Metabolite Recovery on Repeated Dosing

On repeated oral administration (6 days), ultramicrosize griseofulvin (330 mg) demonstrated significantly higher bioavailability compared to microsize griseofulvin (500 mg), with urinary recovery of total 6-demethylgriseofulvin (6-DMG) metabolite measured at 53.6% for ultramicrosize versus 33.8% for microsize formulation—a 1.59-fold (59%) relative increase in systemic exposure [1]. Furthermore, the reduction in bioavailability upon repeated dosing versus single-dose administration was more pronounced for microsize (36% reduction) than for ultramicrosize (17% reduction), indicating that microsize formulations exhibit greater accumulation-related absorption attenuation [1]. Importantly, when co-administered with a high-fat meal, the bioavailability difference between microsize and ultramicrosize formulations narrows considerably, with both becoming approximately equivalent in rate and extent of absorption [2].

bioavailability particle size engineering pharmacokinetics formulation comparison

Griseofulvin Analogues SAR: None Exceed 2× Potency of Parent Compound Against Dermatophytes

A comprehensive SAR study of 53 griseofulvin analogues, including modifications at the 4, 5, 6, 2', 3', and 4' positions, tested against the pathogenic dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes revealed that the majority of analogues were less active than the parent griseofulvin compound, and critically, none exhibited more than twice the antifungal potency of griseofulvin [1]. This potency ceiling establishes griseofulvin as a structurally optimized scaffold for antifungal activity against dermatophytes. In contrast, the same analogue panel showed a distinct SAR profile against the MDA-MB-231 breast cancer cell line, with the majority of analogues exhibiting increased anticancer activity, highlighted by 2'-benzyloxy-2'-demethoxy-griseofulvin which showed low antifungal activity but high anticancer potency [1]. This divergent SAR between antifungal and anticancer activities strongly suggests that the molecular target or mode of action of griseofulvin toward fungi differs from that toward mammalian cancer cells, despite tubulin being proposed as the target in both systems [1].

structure-activity relationship antifungal drug discovery medicinal chemistry analogue comparison

Griseofulvin vs. Terbinafine MIC Comparison: Species-Dependent Relative Potency in Dermatophyte Panels

Direct comparative MIC testing against Trichophyton mentagrophytes (n=13) reveals that terbinafine exhibits substantially greater potency (MIC50: 0.063 μg/ml; MIC90: 0.125 μg/ml) compared to griseofulvin (MIC50: 32 μg/ml; MIC90: 64 μg/ml)—a difference of approximately 500-fold in MIC50 values [1]. However, this potency gap is species-dependent: against a broader panel of 198 dermatophyte isolates from Iranian hospitals, griseofulvin showed geometric mean MIC of 1.01 μg/ml and MIC90 of 4 μg/ml across all species tested, while terbinafine exhibited GM MIC of 0.091 μg/ml and MIC90 of 1 μg/ml [2]. Importantly, griseofulvin demonstrates unique value in Microsporum infections where terbinafine may be less effective, and griseofulvin's oral safety profile in pediatric populations and lack of significant drug-drug interactions (unlike azoles) inform species- and population-specific selection [3].

MIC comparison Trichophyton mentagrophytes antifungal susceptibility testing terbinafine

Griseofulvin vs. Clotrimazole/Miconazole/Econazole: Comparative MIC Values in Imidazole Derivative Panel

In a direct comparative in vitro study of antifungal agents against Trichophyton mentagrophytes (4 strains), Trichophyton rubrum (3 strains), and Microsporum canis (2 strains), clotrimazole exhibited the highest potency with MIC values ranging from 0.1 to 1.56 μg/ml across nearly all strains, followed by econazole and miconazole, while griseofulvin showed higher MIC values in this comparison [1]. The rank order of activity against dermatophytes in this study was clotrimazole > econazole nitrate > miconazole nitrate, with griseofulvin positioned as a distinct mechanistic class (tubulin binder vs. ergosterol synthesis inhibitors). Importantly, the clinical utility of imidazoles like clotrimazole and miconazole is largely restricted to topical administration due to poor oral absorption and systemic toxicity concerns, whereas griseofulvin is formulated specifically for oral systemic therapy of dermatophytoses [2].

imidazole antifungal clotrimazole miconazole econazole comparative MIC

Evidence-Based Application Scenarios for Griseofulvin in Research and Industrial Settings


Particle Size Engineering and Bioavailability Enhancement Studies

Griseofulvin serves as an established model compound for investigating the relationship between particle size and oral bioavailability. The documented 59% higher urinary metabolite recovery from ultramicrosize versus microsize formulations on repeated dosing provides a quantitative benchmark for formulation development [1]. Researchers evaluating novel drug delivery systems—such as solid lipid nanoparticles, which have demonstrated 1.7- to 2.0-fold bioavailability enhancement over conventional formulations [2]—can use griseofulvin's well-characterized absorption behavior as a reference for comparing formulation performance. The compound's poor aqueous solubility and food-dependent absorption make it particularly suitable for studying lipid-based formulations and dissolution enhancement strategies [3].

Comparative Antifungal Pharmacology and Species-Specific Susceptibility Research

Griseofulvin's species-dependent antifungal activity—specifically its 2.3- to 6.3-fold higher potency against Microsporum species compared to ketoconazole [1], contrasted with its 500-fold lower potency against Trichophyton mentagrophytes compared to terbinafine [2]—makes it essential for comprehensive dermatophyte susceptibility panels. For laboratories conducting antifungal susceptibility testing or drug screening against clinical isolates, griseofulvin provides a distinct tubulin-binding reference point that complements azoles and allylamines. The compound is particularly valuable for studies involving tinea capitis models, where Microsporum species are prevalent causative agents [3].

Tubulin-Binding Mechanism and Antimitotic Drug Discovery Studies

Griseofulvin's well-documented microtubule-binding mechanism—disrupting mitotic spindle formation by interacting with polymerized microtubules and binding to α- and β-tubulin [1]—establishes it as a valuable tool compound for studying fungal mitosis inhibition and tubulin-targeting drug discovery. The SAR data from 53 griseofulvin analogues, which established that no structural modification exceeds twice the antifungal potency of the parent compound against dermatophytes, provides a foundational dataset for medicinal chemistry programs exploring microtubule-targeting agents [2]. The divergent SAR between antifungal and anticancer activities further supports investigations into species-specific tubulin binding differences between fungal and mammalian cells [2].

Keratin Deposition and Targeted Drug Delivery Research

Griseofulvin's unique property of binding to keratin in human keratin precursor cells and depositing in newly formed skin, hair, and nails [1] makes it a distinctive model compound for studying tissue-specific drug distribution and targeted delivery to keratinized tissues. Researchers investigating drug penetration into skin, nail, and hair matrices can utilize griseofulvin's established pharmacokinetic profile—including plasma-to-skin blister fluid concentration ratios and documented 53.6% urinary metabolite recovery from ultramicrosize formulations [2]—as a benchmark for evaluating novel topical or systemic formulations targeting dermatological applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griseofulvin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.